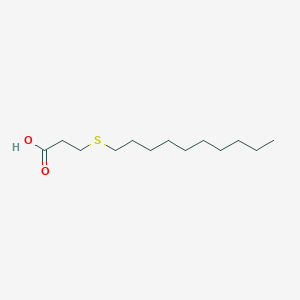
3-Decylthiopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Decylthiopropanoic acid is a fatty acid that is used in scientific research for its potential therapeutic effects. This acid has been studied extensively in recent years due to its unique properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-Decylthiopropanoic acid involves its activation of PPARs, which are nuclear receptors that regulate gene expression. PPARs play a crucial role in lipid and glucose metabolism, and their activation by 3-Decylthiopropanoic acid leads to increased fatty acid oxidation and glucose uptake in cells. This results in improved insulin sensitivity and reduced inflammation, making it a potential therapeutic agent for metabolic disorders and inflammatory diseases.
Biochemical and Physiological Effects:
3-Decylthiopropanoic acid has been shown to have various biochemical and physiological effects, including increased fatty acid oxidation, improved insulin sensitivity, and reduced inflammation. It has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects. Additionally, 3-Decylthiopropanoic acid has been shown to improve lipid and glucose metabolism in animal models, making it a potential candidate for the treatment of metabolic disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 3-Decylthiopropanoic acid in lab experiments is its potential therapeutic effects in various fields, particularly in the treatment of metabolic disorders and inflammatory diseases. Additionally, the synthesis method for 3-Decylthiopropanoic acid has been optimized to produce high yields of pure product. However, one limitation of using 3-Decylthiopropanoic acid is its potential toxicity at high doses, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of 3-Decylthiopropanoic acid, including its potential use as a therapeutic agent for metabolic disorders and inflammatory diseases. Additionally, further research is needed to determine the optimal dosage and administration route for 3-Decylthiopropanoic acid, as well as its potential toxicity in humans. Furthermore, the development of novel synthetic methods for 3-Decylthiopropanoic acid may lead to improved yields and purity, making it more accessible for research and potential therapeutic applications.
Conclusion:
In conclusion, 3-Decylthiopropanoic acid is a fatty acid that has been studied extensively for its potential therapeutic effects in various fields, particularly in the treatment of metabolic disorders and inflammatory diseases. Its mechanism of action involves the activation of PPARs, leading to improved lipid and glucose metabolism and reduced inflammation. While there are limitations to its use in certain applications, the future directions for the study of 3-Decylthiopropanoic acid are promising, and further research may lead to its development as a potential therapeutic agent.
Synthesis Methods
3-Decylthiopropanoic acid can be synthesized through various methods, including the reaction of 3-bromopropanoic acid with decylthiol in the presence of a base, or the reaction of 3-chloropropanoic acid with decylthiol in the presence of a copper catalyst. These methods have been optimized to produce high yields of pure 3-Decylthiopropanoic acid.
Scientific Research Applications
3-Decylthiopropanoic acid has been studied extensively for its potential therapeutic effects, particularly in the treatment of metabolic disorders such as obesity and diabetes. It has been shown to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating lipid and glucose metabolism. Additionally, 3-Decylthiopropanoic acid has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
3-decylsulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2S/c1-2-3-4-5-6-7-8-9-11-16-12-10-13(14)15/h2-12H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAHQUJCJGPYLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCSCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

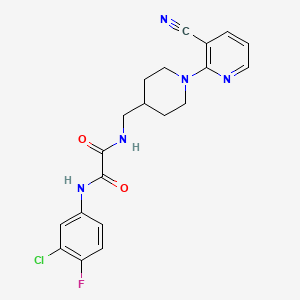
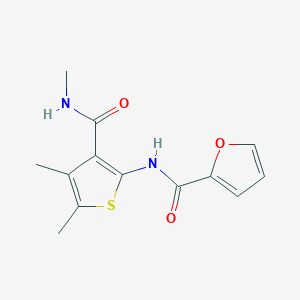

![Isopropyl 2-(isobutylthio)-7-methyl-4-oxo-5-(m-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2908593.png)



![2-[4-(2-Phenyl-1H-indol-3-yl)-1,3-thiazol-2-yl]guanidine;hydrochloride](/img/structure/B2908597.png)
![(1S,4S)-N-(2-fluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2908598.png)
![3-benzyl-9-(3-chloro-2-methylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2908599.png)
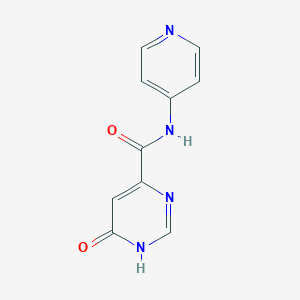
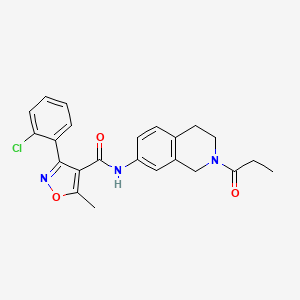

![(2Z)-2-[[2-(3,4-dimethoxyphenyl)ethylamino]methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2908605.png)